molecular formula C13H15N3OS B11167310 3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11167310
M. Wt: 261.34 g/mol
InChI Key: MHFXQOPEPSVLJX-UHFFFAOYSA-N
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Description

3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a benzamide moiety attached to a thiadiazole ring, which is further substituted with a methyl and a propyl group.

Preparation Methods

The synthesis of 1,3,4-thiadiazole derivatives, including 3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are usually mild, and the products are obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H15N3OS/c1-3-5-11-15-16-13(18-11)14-12(17)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,14,16,17)

InChI Key

MHFXQOPEPSVLJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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